PK 11195 was first synthesized in the 1980s and has since been classified as a radioligand for PET imaging. It is categorized under the class of benzodiazepine derivatives, specifically targeting the peripheral benzodiazepine receptor. This classification is crucial as it highlights its function in binding to receptors involved in neuroinflammation and cellular stress responses .
The synthesis of PK 11195 involves several key steps, primarily focusing on the creation of its radiolabeled form, [^11C]PK 11195. The standard method includes:
The average specific activity achieved during synthesis can reach approximately 1,500 gigabecquerels per micromole, with synthesis times averaging around 42 minutes .
PK 11195 has a complex molecular structure characterized by its specific arrangement of atoms which allows it to interact selectively with peripheral benzodiazepine receptors. The chemical formula for PK 11195 is C_18H_21ClN_2O_2S, and its molecular weight is approximately 348.89 g/mol. The structure features:
PK 11195 undergoes various chemical reactions that are essential for its functionality as a radiotracer:
The mechanism of action of PK 11195 primarily involves its role as an antagonist at peripheral benzodiazepine receptors. Upon binding to these receptors, PK 11195 modulates several cellular processes related to inflammation:
PK 11195 exhibits distinct physical and chemical properties:
These properties are critical for its application in both research and clinical settings, particularly in imaging studies where stability can influence results .
PK 11195 has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4